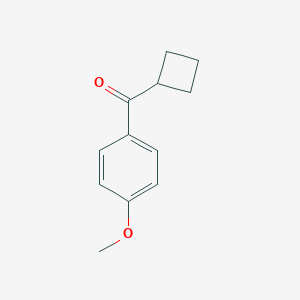

Cyclobutyl 4-methoxyphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYOOJLCJQTVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550315 | |

| Record name | Cyclobutyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100121-80-0 | |

| Record name | Cyclobutyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclobutyl 4-methoxyphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties of Cyclobutyl 4-methoxyphenyl ketone, a molecule of interest in medicinal chemistry and organic synthesis. The document delves into its chemical identity, physicochemical properties, a probable synthetic route, and its relevance within the broader context of drug discovery, supported by structural visualizations and references to established scientific principles.

Introduction: The Significance of the Cyclobutyl Moiety in Modern Drug Discovery

The cyclobutyl ring, a four-membered carbocycle, has emerged as a valuable scaffold in contemporary drug design. Its unique conformational properties and metabolic stability offer distinct advantages over more common cyclic and acyclic structures.[1] Molecules incorporating a cyclobutyl fragment are being explored in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] Cyclobutyl 4-methoxyphenyl ketone, by combining this valuable functionality with a methoxyphenyl group, represents a key building block for the synthesis of novel bioactive compounds. The methoxyphenyl group is a common feature in many pharmaceuticals, often contributing to receptor binding and influencing pharmacokinetic properties. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.

Chemical Identity and Core Properties

Cyclobutyl 4-methoxyphenyl ketone is systematically named cyclobutyl(4-methoxyphenyl)methanone .[2] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | cyclobutyl(4-methoxyphenyl)methanone | [2] |

| CAS Number | 100121-80-0 | [2] |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, dichloromethane) and less soluble in water. | [2] |

Chemical Structure:

Caption: 2D structure of Cyclobutyl 4-methoxyphenyl ketone.

Synthesis and Reaction Chemistry

A prevalent and logical synthetic route to Cyclobutyl 4-methoxyphenyl ketone is the Friedel-Crafts acylation of anisole. This well-established electrophilic aromatic substitution reaction involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme:

Caption: Proposed synthesis of Cyclobutyl 4-methoxyphenyl ketone.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The following is a generalized protocol based on standard procedures for Friedel-Crafts acylation.[3][4][5] Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve high yields and purity.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of cyclobutanecarbonyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the Lewis acid. Following this, anisole is added dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the methoxy group will appear upfield, while the protons ortho to the carbonyl group will be downfield due to the electron-withdrawing nature of the ketone.

-

Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of δ 3.8-4.0 ppm.

-

Cyclobutyl Protons: A complex multiplet pattern is anticipated for the seven protons of the cyclobutyl ring. The proton at the α-position to the carbonyl group will be the most deshielded.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected (typically δ 190-200 ppm).

-

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the methoxy group will be the most shielded, while the carbon of the carbonyl group will be the most deshielded.

-

Methoxy Carbon: A signal around δ 55-60 ppm is characteristic of a methoxy carbon.[2]

-

Cyclobutyl Carbons: Three signals are expected for the cyclobutyl ring carbons, with the α-carbon being the most deshielded.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected in the region of 1670-1690 cm⁻¹.

-

C-O-C Stretch: An absorption band for the ether linkage will likely appear in the 1250-1050 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.24.

-

Fragmentation Pattern: Common fragmentation patterns would involve cleavage at the carbonyl group, leading to fragments corresponding to the cyclobutyl acylium ion and the methoxyphenyl acylium ion.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Cyclobutyl 4-methoxyphenyl ketone is not widely available, general precautions for handling aromatic ketones should be followed.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been extensively studied. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.[9] In case of exposure, seek immediate medical attention.

Conclusion and Future Perspectives

Cyclobutyl 4-methoxyphenyl ketone is a valuable chemical entity with significant potential in the field of drug discovery and organic synthesis. Its structural features suggest that it can serve as a versatile starting material for the creation of a diverse range of more complex molecules with potential biological activity. Further research into the experimental validation of its physicochemical properties, spectroscopic data, and biological activities is warranted to fully unlock its potential for the scientific community.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13207614, (4-Methoxyphenyl)methanone. [Link]

-

Royal Society of Chemistry (2016). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Mantelingu, K., et al. (2007). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Journal of Chemical Crystallography, 37(2), 121-125.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

-

National Institute of Standards and Technology. 4-Methoxybiphenyl. [Link]

-

YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

-

National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

-

Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

-

Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?[Link]

-

National Institutes of Health. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. [Link]

-

Chemsrc. Cyclopropyl(4-methoxyphenyl)methanone. [Link]

-

National Center for Biotechnology Information. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. [Link]

-

SpectraBase. 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol - Optional[13C NMR] - Chemical. [Link]

-

Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

-

National Institute of Standards and Technology. Benzene, 1-methoxy-4-methyl-. [Link]

-

National Center for Biotechnology Information. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]

-

PubMed. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. [Link]

-

NP-MRD. 1 H NMR Spectrum (1D, 700 MHz, H 2 O, predicted) (NP0221637). [Link]

-

National Center for Biotechnology Information. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. CAS 100121-80-0: cyclobutyl(4-methoxyphenyl)methanone [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Technical Guide: Cyclobutyl 4-Methoxyphenyl Ketone (CAS 100121-80-0)

[1][2][3][4]

Executive Summary

Cyclobutyl 4-methoxyphenyl ketone (CAS: 100121-80-0), also known as (4-methoxyphenyl)(cyclobutyl)methanone , is a pivotal organochemical scaffold used primarily in medicinal chemistry.[1][2] It serves as a precursor for introducing conformationally restricted cyclobutyl motifs into drug candidates—a strategy increasingly employed to improve metabolic stability and receptor selectivity compared to flexible alkyl chains.[1][3]

This guide details the synthesis, physicochemical properties, and application of this compound as a "privileged structure" in the development of GPCR modulators and kinase inhibitors.[1]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]

| Property | Data |

| IUPAC Name | Cyclobutyl(4-methoxyphenyl)methanone |

| CAS Number | 100121-80-0 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| SMILES | COC1=CC=C(C=C1)C(=O)C1CCC1 |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| LogP (Predicted) | ~2.8 - 3.1 |

| H-Bond Acceptors | 2 (Ketone, Ether) |

Synthesis Strategies

Two primary routes exist for the synthesis of Cyclobutyl 4-methoxyphenyl ketone. The Friedel-Crafts Acylation is preferred for scalability and cost-efficiency, while the Grignard Addition offers higher specificity if the cyclobutyl moiety is complex.[1]

Method A: Friedel-Crafts Acylation (Scalable Route)

This method utilizes the electron-rich nature of anisole to facilitate electrophilic aromatic substitution.[1]

-

Reagents: Anisole, Cyclobutanecarbonyl chloride, Aluminum Chloride (

).[1] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

-

Temperature:

to Room Temperature.

Step-by-Step Protocol:

-

Preparation: In a flame-dried 3-neck round-bottom flask under

atmosphere, dissolve Anisole (1.0 equiv) in anhydrous DCM (5 mL/mmol). -

Lewis Acid Activation: Cool the solution to

. Add -

Acylation: Add Cyclobutanecarbonyl chloride (1.05 equiv) dropwise over 30 minutes. Maintain temperature

to prevent polymerization or ring-opening side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract with DCM (3x). Wash combined organics with saturated

and brine.[1] Dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Grignard Addition (Laboratory Scale)

Useful when starting from the nitrile, preventing over-addition which is common with acid chlorides.[1]

-

Reagents: 4-Methoxyphenylmagnesium bromide, Cyclobutanecarbonitrile.[1]

-

Solvent: Anhydrous THF or Diethyl Ether.[1]

Step-by-Step Protocol:

-

Grignard Formation: Generate 4-methoxyphenylmagnesium bromide from 4-bromoanisole and Mg turnings in THF (or purchase commercially).[1]

-

Addition: Cool the Grignard solution (1.2 equiv) to

. Add Cyclobutanecarbonitrile (1.0 equiv) dropwise.[1] -

Imine Formation: Reflux for 2–4 hours to form the intermediate metallo-imine.

-

Hydrolysis: Cool to RT and add 10% aqueous HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Mechanistic Insight & Visualization[1]

The following diagram illustrates the Friedel-Crafts mechanism, highlighting the generation of the acylium ion and the electrophilic attack on the para-position of the anisole ring.[1]

Figure 1: Mechanistic pathway for the Friedel-Crafts Acylation synthesis of Cyclobutyl 4-methoxyphenyl ketone.

Applications in Drug Discovery[1][5]

Conformational Restriction

The cyclobutyl ring acts as a bioisostere for isopropyl or sec-butyl groups but with reduced entropic penalty upon binding.[1] The puckered conformation of the cyclobutane ring (

Case Study: Cinacalcet Analogues

Research indicates that replacing flexible alkyl linkers in calcimimetics (like Cinacalcet) with cyclobutyl scaffolds can improve metabolic stability by blocking cytochrome P450 oxidation sites while maintaining pharmacophore geometry [1].[1]

Synthetic Utility Workflow

This compound is rarely the final drug; it is a "divergent intermediate."[1]

Figure 2: Divergent synthetic utility of the Cyclobutyl 4-methoxyphenyl ketone scaffold in medicinal chemistry.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed:

Safety & Handling

References

Sources

"Cyclobutyl 4-methoxyphenyl ketone" molecular formula C12H14O2

Technical Whitepaper: Cyclobutyl 4-Methoxyphenyl Ketone Subtitle: Strategic Scaffold for Conformationally Restricted CNS Agents and Kinase Inhibitors

Executive Summary: The Rigidifying Linker

Cyclobutyl 4-methoxyphenyl ketone (CAS: 100121-80-0) is a high-value intermediate in medicinal chemistry, serving as a critical building block for "conformationally restricted" pharmacophores. Unlike flexible alkyl chains, the cyclobutyl moiety introduces specific steric constraints that can enhance metabolic stability and selectivity in drug-target interactions.

This whitepaper outlines the technical profile, validated synthesis protocols, and strategic applications of this compound, specifically focusing on its role as a precursor to cyclobutyl-benzyl amines (CNS active agents) and aryl-cyclobutyl scaffolds used in kinase inhibition.

Chemical Profile & Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | Cyclobutyl(4-methoxyphenyl)methanone |

| CAS Number | 100121-80-0 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to pale yellow oil/solid (low melting point) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Ketone (C=O): Electrophilic center for Grignard/Reductive amination.Methoxy (-OMe): Electron-donating group (EDG); masked phenol.[1] |

Synthesis Protocol: The "Gold Standard"

The most robust route to Cyclobutyl 4-methoxyphenyl ketone is the Friedel-Crafts Acylation of anisole. This method is preferred over Grignard additions to nitriles due to higher atom economy and scalability.

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The Lewis acid catalyst (

Figure 1: Mechanistic pathway of Friedel-Crafts acylation for C12H14O2 synthesis.

Step-by-Step Protocol

Reagents:

-

Anisole (1.0 equiv)

-

Cyclobutanecarbonyl chloride (1.1 equiv)

-

Aluminum Chloride (

, anhydrous, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere. Add anhydrous DCM (solvent volume: ~5 mL per mmol of substrate).

-

Catalyst Activation: Cool the solvent to 0°C (ice bath). Add

portion-wise to form a suspension. -

Acyl Chloride Addition: Add cyclobutanecarbonyl chloride dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the acylium species.

-

Substrate Addition: Add anisole dropwise. The solution will darken (orange/red) as the complex forms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl. Caution: Exothermic hydrolysis of aluminum salts.

-

Workup: Extract with DCM (3x). Wash combined organics with saturated

and brine. Dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Strategic Utility in Drug Design

This ketone is not merely an end-product but a divergent intermediate . Its structural features address two common challenges in drug discovery: metabolic stability and receptor selectivity .

A. Bioisosterism & Conformational Restriction

The cyclobutyl group acts as a "fatty" lipophilic spacer that is more rigid than an n-butyl chain but less bulky than a cyclohexyl group.

-

Vs. Isopropyl: Cyclobutyl provides a larger hydrophobic surface area for van der Waals interactions in binding pockets.

-

Vs. Cyclohexyl: Cyclobutyl has a "puckered" conformation (butterfly shape) that allows it to fit into narrower clefts where cyclohexyl rings might clash sterically [1].

B. Precursor to CNS-Active Amines

The ketone is the direct precursor to 1-aryl-1-cyclobutyl-methylamines via reductive amination. These motifs are structural analogs of:

-

Sibutramine (Analogs): While Sibutramine uses a cyclobutane ring, replacing the chloro-substituent with a methoxy (and altering the linker) creates novel serotonin/norepinephrine reuptake inhibitor (SNRI) candidates with altered metabolic profiles (avoiding chlorophenyl toxicity concerns) [2].

-

Venlafaxine (Bioisosteres): Modifying the cyclohexyl ring of Venlafaxine to a cyclobutyl ring (via this ketone intermediate) creates analogs with different transporter selectivity ratios (SERT vs. NET).

C. Kinase Inhibitor Scaffolds

Recent patents in kinase inhibition (e.g., for RSK or EGFR) utilize the cyclobutyl-aryl motif to fill hydrophobic pockets (Gatekeeper residues). The 4-methoxy group serves as a synthetic handle; it can be demethylated (

Downstream Derivatization Workflow

The ketone functionality allows for divergent synthesis into three distinct chemical classes.

Figure 2: Divergent synthesis pathways from the core ketone scaffold.

Safety & Handling

-

Hazards: As an aryl ketone, it is generally stable but should be treated as an irritant. The primary hazards arise during synthesis (use of

and acid chlorides). -

Storage: Store in a cool, dry place. The methoxy group is sensitive to strong Lewis acids over prolonged periods; however, the ketone itself is shelf-stable.

-

Metabolite Warning: In biological systems, the 4-methoxy group is subject to O-demethylation by CYP450 enzymes (CYP2D6), generating a phenolic metabolite which may have significantly different potency or toxicity.

References

-

Radboud Repository. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from

-

Jeffery, J. E., et al. (1996).[2][3] Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites.[2][3] Journal of the Chemical Society, Perkin Transactions 1.[3] Retrieved from

-

National Institutes of Health (PubChem). (2025). 1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (Compound Summary). Retrieved from

-

Vedantu. (2025). Mechanism of Friedel-Crafts Acylation of Anisole. Retrieved from

Sources

- 1. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Cyclobutyl(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer unique three-dimensional spatial arrangements and favorable physicochemical properties is paramount. The cyclobutane motif, a strained four-membered carbocycle, has emerged as a "privileged" scaffold, imparting metabolic stability, conformational rigidity, and novel intellectual property space to bioactive molecules.[1] When coupled with the electronically versatile aryl ketone framework, the resulting cyclobutyl(4-methoxyphenyl)methanone presents a compelling starting point for the exploration of new chemical entities with therapeutic potential. This guide serves as a comprehensive technical resource for researchers, providing in-depth insights into the synthesis, characterization, and potential applications of this intriguing molecule.

Nomenclature and Physicochemical Properties

The compound commonly referred to as "Cyclobutyl 4-methoxyphenyl ketone" is systematically named cyclobutyl(4-methoxyphenyl)methanone according to IUPAC nomenclature.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of cyclobutyl(4-methoxyphenyl)methanone is provided in the table below.

| Property | Value | Source |

| IUPAC Name | cyclobutyl(4-methoxyphenyl)methanone | N/A |

| CAS Number | 100121-80-0 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water | [2] |

Synthesis and Mechanism: A Focus on Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of cyclobutyl(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

The Underlying Chemistry: Activating the Aromatic Ring

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions, leading to the preferential formation of the para-substituted product, which is sterically less hindered.

The Role of the Lewis Acid Catalyst

A Lewis acid, typically aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from the cyclobutanecarbonyl chloride. The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion.

Step-by-Step Experimental Protocol

This protocol is a validated procedure for the synthesis of cyclobutyl(4-methoxyphenyl)methanone.

Materials:

-

Anisole

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask in an ice bath.

-

Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

-

Formation of Acylium Ion: In a separate flask, dissolve cyclobutanecarbonyl chloride in anhydrous DCM. Transfer this solution to an addition funnel.

-

Acylation Reaction: Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension in DCM over a period of 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, add anisole dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure cyclobutyl(4-methoxyphenyl)methanone.

Visualizing the Workflow

Caption: Synthetic workflow for cyclobutyl(4-methoxyphenyl)methanone.

Structural Elucidation and Characterization

Rigorous structural confirmation is a cornerstone of chemical research. The following section details the expected analytical data for cyclobutyl(4-methoxyphenyl)methanone.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.9-8.0 ppm), Methoxy protons (singlet, ~3.8 ppm), Cyclobutyl protons (multiplets, ~1.8-3.6 ppm) |

| ¹³C NMR | Carbonyl carbon (~198-200 ppm), Aromatic carbons (~113-164 ppm), Methoxy carbon (~55 ppm), Cyclobutyl carbons (~18-45 ppm) |

| IR (Infrared) | C=O stretch (~1670-1685 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), Aromatic C-H and C=C stretches |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 190.24, fragmentation pattern corresponding to the loss of cyclobutyl and methoxy groups. |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Reactivity and Synthetic Potential

The chemical reactivity of cyclobutyl(4-methoxyphenyl)methanone is primarily dictated by the ketone functional group and the electron-rich aromatic ring.

Ketone Chemistry

The carbonyl group can undergo a variety of transformations, including:

-

Reduction: To the corresponding alcohol, cyclobutyl(4-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Conversion to the amine, cyclobutyl(4-methoxyphenyl)methanamine, through reaction with an amine in the presence of a reducing agent.

-

Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a phosphonium ylide.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to form tertiary alcohols.

Aromatic Ring Chemistry

The methoxy-activated phenyl ring can undergo further electrophilic aromatic substitution, although the existing acyl group is deactivating.

Applications in Drug Discovery and Development

The unique combination of a cyclobutane ring and a 4-methoxyphenyl ketone moiety makes this scaffold a promising starting point for the design of novel therapeutic agents.

The Cyclobutane Advantage

The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate:

-

Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to linear alkyl chains.

-

Improved Pharmacokinetics: The rigid structure can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a favorable way.

-

Novel Chemical Space: It allows for the exploration of unique three-dimensional structures, potentially leading to improved binding affinity and selectivity for biological targets.

The Role of the Aryl Ketone

Aryl ketones are a common feature in many approved drugs and clinical candidates. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets.

Potential Therapeutic Areas

Given the known biological activities of related compounds, derivatives of cyclobutyl(4-methoxyphenyl)methanone could be explored for a variety of therapeutic applications, including:

-

Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the development of drugs targeting central nervous system disorders.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

-

Metabolic Diseases: As intermediates in the synthesis of compounds like SGLT2 inhibitors for the treatment of diabetes.[3]

Logical Drug Design Workflow

Sources

An In-Depth Technical Guide to Cyclobutyl 4-Methoxyphenyl Ketone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclobutyl 4-methoxyphenyl ketone, a novel molecule with potential applications in medicinal chemistry and drug development. While not extensively described in current literature, its structural motifs—a cyclobutyl ring and a 4-methoxyphenyl group—are present in numerous biologically active compounds. This document outlines a detailed, plausible synthetic protocol for its preparation via Friedel-Crafts acylation. Furthermore, it presents predicted spectroscopic data for its characterization, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. The guide also explores the potential therapeutic applications of this ketone by examining the known biological activities of structurally related compounds, suggesting avenues for future research and development.

Introduction: The Emerging Significance of Cyclobutyl Moieties in Drug Discovery

The cyclobutyl moiety, a four-membered carbocycle, has gained increasing attention in medicinal chemistry as a versatile building block that can confer unique and advantageous properties to drug candidates.[1] Its rigid, puckered conformation can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering improved metabolic stability and pharmacokinetic profiles. The introduction of a cyclobutyl group can influence a molecule's lipophilicity, conformational rigidity, and binding interactions with biological targets.

The 4-methoxyphenyl ketone scaffold is also a common feature in a variety of biologically active molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The methoxy group can participate in hydrogen bonding and alter the electronic properties of the aromatic ring, influencing receptor binding and metabolic pathways.

The combination of these two pharmacophores in Cyclobutyl 4-methoxyphenyl ketone (CAS No: 100121-80-0; Molecular Formula: C₁₂H₁₄O₂)[4] presents an intriguing scaffold for the design of novel therapeutic agents. This guide aims to provide a foundational understanding of this compound, from its synthesis and characterization to its potential role in drug discovery.

Synthesis of Cyclobutyl 4-methoxyphenyl ketone

The most logical and established method for the synthesis of Cyclobutyl 4-methoxyphenyl ketone is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.[5]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction of cyclobutanecarbonyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich anisole ring then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the final product, primarily the para-substituted isomer due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho position.

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of Cyclobutyl 4-methoxyphenyl ketone.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for Friedel-Crafts acylation reactions.[6]

Materials:

-

Anisole (1.0 eq)

-

Cyclobutanecarbonyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.1 eq) is dissolved in a small amount of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of Anisole: Anisole (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted and the layers have separated.

-

Extraction: The aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Cyclobutyl 4-methoxyphenyl ketone.

Characterization of Cyclobutyl 4-methoxyphenyl ketone

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O), 6.95 (d, J = 8.8 Hz, 2H, Ar-H meta to C=O), 3.88 (s, 3H, -OCH₃), 3.70 (p, J = 8.0 Hz, 1H, -CH-C=O), 2.40-2.20 (m, 4H, cyclobutyl -CH₂-), 2.00-1.80 (m, 2H, cyclobutyl -CH₂-). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 199.5 (C=O), 163.5 (C-OCH₃), 132.0 (Ar-C ortho to C=O), 129.5 (Ar-C ipso to C=O), 113.5 (Ar-C meta to C=O), 55.5 (-OCH₃), 48.0 (-CH-C=O), 25.5 (cyclobutyl -CH₂-), 18.0 (cyclobutyl -CH₂-). |

| IR (KBr, cm⁻¹) | ν: ~2950 (C-H, alkyl), ~1670 (C=O, aryl ketone), ~1600, 1510 (C=C, aromatic), ~1260 (C-O, ether).[3][7] |

| Mass Spectrometry (EI) | m/z (%): 190 (M⁺), 135 (M - C₄H₅O)⁺, 107, 77.[8] |

Diagram 2: Predicted ¹H NMR Spectrum of Cyclobutyl 4-methoxyphenyl ketone

Caption: Predicted ¹H NMR spectrum of Cyclobutyl 4-methoxyphenyl ketone.

Potential Therapeutic Applications and Future Directions

While no biological data currently exists for Cyclobutyl 4-methoxyphenyl ketone, the known activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

-

Anti-inflammatory and Analgesic Properties: Many aromatic ketones are known to possess anti-inflammatory and analgesic properties. The combination of the cyclobutyl and 4-methoxyphenyl moieties could lead to novel compounds with activity against inflammatory targets.

-

Anticancer Activity: Derivatives of 4-methoxyphenyl ketones have demonstrated cytotoxic effects against various cancer cell lines.[2] The unique steric and electronic properties of the cyclobutyl group could enhance the anticancer potency or selectivity of this class of compounds.

-

Antimicrobial Agents: The methoxyphenyl group is present in many natural and synthetic antimicrobial compounds. Further derivatization of the cyclobutyl ring or the aromatic system could lead to the discovery of new antibacterial or antifungal agents.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of Cyclobutyl 4-methoxyphenyl ketone and its derivatives, followed by full spectroscopic characterization to confirm their structures.

-

In Vitro Biological Screening: A broad-based screening of the synthesized compounds against a panel of biological targets, including cancer cell lines, inflammatory mediators, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclobutyl and 4-methoxyphenyl moieties to understand the structural requirements for biological activity and to optimize lead compounds.

-

Computational Modeling: The use of in silico methods to predict the binding of these compounds to various biological targets and to guide the design of more potent and selective analogs.

Conclusion

Cyclobutyl 4-methoxyphenyl ketone represents a promising, yet underexplored, chemical scaffold. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications in drug discovery. The convergence of the favorable properties of the cyclobutyl ring and the 4-methoxyphenyl ketone motif suggests that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. The detailed synthetic protocol and predicted spectroscopic data presented herein should serve as a valuable resource for researchers embarking on the exploration of this novel chemical space.

References

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

-

Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook. [Link]

-

Cyclobutyl 4-methoxyphenyl ketone. Pharmaffiliates. [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. [Link]

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

-

The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

Experiment 1: Friedel-Crafts Acylation. umich.edu. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

-

Cyclobutyl phenyl ketone. PubChem. [Link]

-

Friedel Crafts Reaction Virtual Lab. PraxiLabs. [Link]

-

Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether. docbrown.info. [Link]

-

(4-Methoxyphenyl)(4-propylcyclohexyl)methanone. PMC. [Link]

-

Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. [Link]

-

Supporting information for - The Royal Society of Chemistry. [Link]

-

(PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

Cyclobutyl(4-methoxyphenyl)methanamine. PubChemLite. [Link]

Sources

- 1. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Cyclobutyl Aryl Ketones: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The cyclobutyl aryl ketone motif has emerged as a privileged scaffold in contemporary medicinal chemistry and materials science. Its unique combination of a strained four-membered ring and a conjugated aryl ketone system imparts a fascinating array of chemical properties and biological activities. The inherent ring strain of the cyclobutane moiety not only influences the molecule's three-dimensional conformation but also provides a handle for diverse synthetic transformations. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and burgeoning applications of cyclobutyl aryl ketones, with a particular focus on their role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a critical analysis of structure-activity relationships are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile chemical entity.

The Strategic Importance of the Cyclobutyl Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now a strategically important component in the design of modern pharmaceuticals.[1] Its incorporation into small molecules can significantly enhance pharmacological properties such as metabolic stability, binding efficiency, and oral bioavailability.[2] The puckered, three-dimensional nature of the cyclobutane ring allows it to serve as a conformationally restricted alternative to more flexible alkyl chains or as a non-planar bioisostere for aromatic rings.[3] This conformational rigidity can pre-organize a molecule into a bioactive conformation, leading to improved potency and selectivity for its biological target.[2]

Several approved drugs and clinical candidates feature a cyclobutane ring, highlighting its value in drug design.[4] For instance, the cyclobutane moiety in compounds like the Janus kinase (JAK) inhibitor PF-04965842 plays a crucial role in defining the molecule's shape and interaction with the enzyme's binding pocket.[2][5] The strategic introduction of a cyclobutyl group can also block sites of metabolism, thereby increasing the drug's half-life in the body.[2]

Synthetic Strategies for Accessing Cyclobutyl Aryl Ketones

The synthesis of cyclobutyl aryl ketones can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods include Friedel-Crafts acylation, photochemical [2+2] cycloaddition, and the more recent Norrish-Yang cyclization followed by palladium-catalyzed functionalization.

Friedel-Crafts Acylation: A Classic Approach

One of the most direct methods for the synthesis of cyclobutyl aryl ketones is the Friedel-Crafts acylation of an aromatic compound with cyclobutanecarbonyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7] Subsequent loss of a proton restores the aromaticity of the ring and yields the desired cyclobutyl aryl ketone.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation [6]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of cyclobutanecarbonyl chloride (1.0 eq) in dry DCM is added dropwise to the stirred suspension of AlCl₃.

-

Aromatic Compound Addition: Following the addition of the acyl chloride, a solution of benzene (1.0 eq) in dry DCM is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure cyclobutyl phenyl ketone.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is a powerful method for the construction of cyclobutane rings.[8][9] This reaction involves the irradiation of an alkene and a photosensitized ketone, leading to the formation of an oxetane, which can then be rearranged to a cyclobutyl ketone. Alternatively, the direct [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent can also yield a cyclobutanone.[10]

The reaction is initiated by the photoexcitation of a substrate to an excited state, which then adds to a ground-state olefin to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical furnishes the cyclobutane ring.[5] The regioselectivity and stereoselectivity of the reaction are influenced by the electronic nature of the substituents on the alkene and the stability of the intermediate biradical.[8]

Experimental Workflow for [2+2] Photocycloaddition

Caption: Generalized workflow for a photochemical [2+2] cycloaddition.

Norrish-Yang Cyclization and Subsequent Functionalization

A modern and versatile approach to substituted cyclobutyl aryl ketones involves an intramolecular Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization.[3] This two-step sequence allows for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes.[3]

The first step is a photochemical Norrish-Yang cyclization of a cyclobutyl aryl ketone.[11] Upon UV irradiation, the ketone is excited to its triplet state, which then undergoes an intramolecular γ-hydrogen abstraction to form a 1,4-biradical. This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol intermediate.[3][12]

The second step involves a palladium-catalyzed C-C bond cleavage of the strained bicyclo[1.1.1]pentan-2-ol and subsequent cross-coupling with an aryl, heteroaryl, alkenyl, or alkynyl halide.[3] This step is driven by the release of ring strain and allows for the introduction of a wide range of substituents at the 3-position of the cyclobutane ring with excellent cis-selectivity.

Mechanism of Norrish-Yang Cyclization and Pd-Catalyzed Functionalization

Caption: Key steps in the Norrish-Yang/Pd-catalyzed functionalization sequence.

Experimental Protocol: Two-Step Synthesis of cis-γ-Arylated Cyclobutyl Phenyl Ketone [3]

Step 1: Norrish-Yang Cyclization

-

A solution of cyclobutyl phenyl ketone (1.0 eq) in an appropriate solvent (e.g., benzene) is degassed with nitrogen or argon.

-

The solution is irradiated with a UV lamp (e.g., 365 nm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure, and the crude bicyclo[1.1.1]pentan-2-ol intermediate is purified by column chromatography.

Step 2: Palladium-Catalyzed Arylation

-

A reaction vessel is charged with the bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), an aryl iodide (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a phosphine ligand), and a silver salt oxidant like Ag₂O (2.0 eq).

-

The vessel is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., 1,2-dichloroethane) is added.

-

The reaction mixture is heated to 100 °C for 20 hours.

-

After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the cis-γ-arylated cyclobutyl phenyl ketone.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of cyclobutyl aryl ketones are dictated by the interplay between the polar carbonyl group and the nonpolar carbocyclic and aromatic moieties.

Physicochemical Properties

Cyclobutyl aryl ketones are typically high-boiling liquids or low-melting solids.[13] They are generally insoluble in water but soluble in common organic solvents.[14] The boiling point and melting point tend to increase with increasing molecular weight and symmetry.

Table 1: Physicochemical Properties of Cyclobutyl Phenyl Ketone

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [15] |

| Molecular Weight | 160.21 g/mol | [15] |

| Boiling Point | 114-118 °C at 7 mmHg | [13] |

| Density | 1.05 g/mL at 25 °C | [13] |

| Refractive Index | n20/D 1.547 | [13] |

Spectroscopic Characterization

The structure of cyclobutyl aryl ketones can be unambiguously determined using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a typical cyclobutyl aryl ketone will show characteristic signals for the aromatic protons in the region of 7.2-8.0 ppm. The protons on the cyclobutane ring will appear as complex multiplets in the upfield region, typically between 1.8 and 3.8 ppm. The proton alpha to the carbonyl group is the most deshielded of the cyclobutyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region, typically around 200 ppm. The aromatic carbons will appear in the 128-138 ppm range, while the carbons of the cyclobutane ring will be observed in the upfield region (18-45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹.[16] Absorptions for the aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns include cleavage of the bond between the carbonyl group and the cyclobutane ring (alpha-cleavage) and fragmentation of the cyclobutane ring itself. For cyclobutyl phenyl ketone, prominent fragments are often observed at m/z 105 (benzoyl cation) and 55 (cyclobutyl cation).[17]

Reactivity and Synthetic Utility

The presence of both a strained ring and a reactive ketone functionality makes cyclobutyl aryl ketones versatile intermediates in organic synthesis.

-

Carbonyl Chemistry: The ketone group undergoes all the typical reactions of carbonyl compounds, including reduction to the corresponding alcohol or alkane, nucleophilic addition, and enolate formation.[3]

-

Ring-Opening Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under various conditions, including thermal, acidic, basic, or metal-catalyzed reactions.[2] This provides a pathway to linear or larger ring systems.

-

Rearrangements: Cyclobutyl aryl ketones can undergo rearrangements such as the Beckmann rearrangement (of the corresponding oxime) and the Baeyer-Villiger oxidation to provide access to amides and esters, respectively.[3]

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of cyclobutyl aryl ketones have made them attractive scaffolds for the development of new therapeutic agents. The cyclobutane ring can act as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, leading to enhanced binding to biological targets.

Table 2: Examples of Cyclobutane-Containing Scaffolds in Drug Discovery

| Compound Class/Example | Biological Target | Therapeutic Area | Key Insights |

| cis-1,3-Disubstituted Cyclobutanes | Various (e.g., Histamine H₃, RORγt) | Cognitive Disorders, Autoimmune Diseases | Act as conformationally restricted linkers or non-planar aryl isosteres, improving metabolic stability and binding efficiency.[3] |

| Cyclobutane-based JAK inhibitors | Janus Kinases (JAKs) | Inflammatory Diseases, Cancer | The cyclobutane moiety provides a rigid scaffold that contributes to the high selectivity and potency of the inhibitors.[5] |

| Cyclobutane-based integrin antagonists | αvβ3 integrin | Cancer | The cyclobutane ring serves as a scaffold to present key binding motifs, leading to potent and selective antagonists.[18] |

The ability to stereoselectively synthesize functionalized cyclobutyl aryl ketones via modern synthetic methods has opened up new avenues for exploring the chemical space around this scaffold.[3] Structure-activity relationship (SAR) studies have shown that modifications to both the aryl ring and the cyclobutane ring can have a profound impact on biological activity.[1] For example, in a series of H₃ receptor antagonists, cyclobutyl derivatives exhibited an optimal balance of microsomal stability and receptor occupancy.[2]

Conclusion

Cyclobutyl aryl ketones represent a dynamic and rapidly evolving area of chemical research. Their synthesis, once a challenge, is now achievable through a variety of robust and versatile methods. The unique physicochemical properties conferred by the strained cyclobutane ring, combined with the rich chemistry of the aryl ketone moiety, make these compounds valuable building blocks in organic synthesis and key scaffolds in medicinal chemistry. As our understanding of the subtle interplay between three-dimensional structure and biological function continues to grow, the strategic incorporation of the cyclobutyl aryl ketone motif is poised to play an increasingly important role in the discovery and development of the next generation of innovative therapeutics.

References

-

Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. Available at: [Link]

-

Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. ResearchGate. Available at: [Link]

-

Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

- Process for the preparation of phenyl ketones. Google Patents.

-

Cyclobutyl phenyl ketone. NIST WebBook. Available at: [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: [Link]

-

Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journals. Available at: [Link]

-

Cyclobutyl phenyl ketone | C11H12O | CID 79414. PubChem. Available at: [Link]

-

Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Available at: [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. ACS Publications. Available at: [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.

-

A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. ResearchGate. Available at: [Link]

-

Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. National Institutes of Health. Available at: [Link]

-

[2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Available at: [Link]

-

Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). Cheméo. Available at: [Link]

-

Checkpoint Kinase Inhibitors: SAR and Radioprotective Properties of a Series of 2-Arylbenzimidazoles. ResearchGate. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. Available at: [Link]

-

Regio- and stereoselective acylation of saturated carbocycles via Norrish–Yang photocyclization. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

-

[2 + 2] photocycloaddition. SpringerLink. Available at: [Link]

-

Norrish-Yang Reaction. Chem-Station. Available at: [Link]

-

Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central. Available at: [Link]

-

Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. PubMed Central. Available at: [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]

-

Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes. PubMed. Available at: [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 13. CYCLOBUTYL PHENYL KETONE | 5407-98-7 [chemicalbook.com]

- 14. Cyclopropyl phenyl ketone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. Cyclobutyl phenyl ketone [webbook.nist.gov]

- 16. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of the 4-Methoxy Group in Ketone Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-methoxy group, a seemingly simple substituent, exerts a profound and nuanced influence on the reactivity of aromatic ketones. Its presence is a common motif in natural products, pharmaceuticals, and key synthetic intermediates.[1][2] This guide dissects the fundamental principles governing the behavior of the 4-methoxy group, moving from its dual electronic nature to its tangible impacts on reaction kinetics and spectroscopic properties. We will explore how its strong electron-donating resonance effect deactivates the ketone's carbonyl carbon, reducing its susceptibility to nucleophilic attack. This guide provides field-proven experimental protocols for quantifying these effects through kinetic analysis and spectroscopic methods, offering a practical framework for researchers. Finally, we contextualize this chemical behavior within the broader landscape of drug development, where the 4-methoxy group serves as a critical tool for modulating metabolic stability, target binding, and overall molecular properties.[1][3]

The Duality of the Methoxy Group: A Tale of Two Effects

To comprehend the role of the 4-methoxy group (-OCH₃), one must first appreciate its conflicting electronic influences: a weak, electron-withdrawing inductive effect and a strong, electron-donating resonance effect.[4]

The Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[4] This effect is distance-dependent and weakens significantly with each bond.

The Resonance Effect (+R)

Conversely, the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring.[4] This delocalization increases the electron density within the ring, particularly at the ortho and para positions. When a carbonyl group is attached to the ring, this electron density can be further delocalized onto the carbonyl oxygen.

Dominance of Resonance at the Para Position

For a methoxy group at the para position relative to a ketone, the resonance effect overwhelmingly dominates the inductive effect.[4][5] This net electron donation is the primary determinant of the ketone's altered reactivity. The delocalization directly reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less favorable target for nucleophiles.

Caption: Resonance delocalization in 4-methoxyacetophenone.

Impact on Carbonyl Reactivity: Deactivation Towards Nucleophiles

The principal consequence of the 4-methoxy group's electron-donating nature is the attenuation of the carbonyl carbon's electrophilicity. Aldehydes and ketones primarily undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon.[6][7]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated.[6][8]

Caption: General mechanism for nucleophilic addition to a ketone.

By donating electron density to the ring and, by extension, to the carbonyl group, the 4-methoxy substituent makes the carbonyl carbon less electron-poor. Consequently, it is a less attractive site for nucleophiles, leading to a slower reaction rate compared to unsubstituted acetophenone. Electronically, ketones are already less reactive than aldehydes because the two alkyl/aryl groups stabilize the carbonyl carbon more effectively. The addition of a strong electron-donating group further diminishes this reactivity.

Quantitative Correlation: The Hammett Equation

The electronic effect of substituents on the rates and equilibria of reactions of benzene derivatives can be quantified using the Hammett equation.[9]

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

-

σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It quantifies the electronic effect of the substituent.

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.[5]

The 4-methoxy group has a negative σpara value, indicating it is an electron-donating group by resonance.[4][10] This contrasts with its positive σmeta value, where the electron-withdrawing inductive effect is more influential.[4][5]

| Substituent | σmeta | σpara | Dominant Effect at Para Position |

| -OCH₃ | +0.12 | -0.27 | Strong Electron-Donating (+R) |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing (-I > +R) |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |

| Table 1: Selected Hammett Substituent Constants (σ). Values are illustrative and may vary slightly between sources.[4][5] |

For reactions where a negative charge develops away from the ring in the transition state (e.g., nucleophilic attack on the carbonyl), the reaction constant ρ will be positive. In this scenario, a substituent with a negative σ value, like 4-methoxy, will decrease the reaction rate (log(k/k₀) will be negative), which is consistent with experimental observations.

Experimental Protocols for Assessing Reactivity

To validate the theoretical effects of the 4-methoxy group, specific, reproducible experiments are essential.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a method to compare the rates of reduction of 4-methoxyacetophenone and unsubstituted acetophenone using sodium borohydride (NaBH₄). The disappearance of the ketone's carbonyl chromophore can be monitored over time.

Objective: To determine the relative rate constants for the reduction of acetophenone and 4-methoxyacetophenone.

Materials:

-

Acetophenone

-

4-Methoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Stopwatch

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M stock solution of acetophenone in anhydrous ethanol.

-

Prepare a 0.1 M stock solution of 4-methoxyacetophenone in anhydrous ethanol.

-

Prepare a freshly made 0.5 M stock solution of NaBH₄ in anhydrous ethanol. Caution: NaBH₄ reacts with moisture. Handle appropriately.

-

-

Determination of λmax:

-

Dilute the ketone stock solutions to an appropriate concentration (e.g., 1 mM) to obtain an absorbance between 1.0 and 1.5.

-

Scan the UV spectrum of each ketone solution to determine the wavelength of maximum absorbance (λmax), which corresponds to the n→π* or π→π* transition of the carbonyl group.

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

Equilibrate the spectrophotometer at the determined λmax for acetophenone.

-

In a quartz cuvette, pipette 3 mL of a diluted (e.g., 1 mM) acetophenone solution.

-

Initiate the reaction by adding a small, precise volume of the NaBH₄ stock solution (e.g., 100 µL) to ensure a large excess of the reducing agent.

-

Immediately cap the cuvette, invert twice to mix, and begin recording absorbance at λmax at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives.

-

-

Data Collection & Analysis:

-

Repeat the kinetic run for 4-methoxyacetophenone at its λmax.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

-

For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to the negative of the observed rate constant (-kobs).

-

-

Causality and Validation:

-

The experiment is conducted under pseudo-first-order conditions (large excess of NaBH₄) to simplify the rate law, making the rate dependent only on the ketone concentration.

-

Comparing the kobs for 4-methoxyacetophenone to that of acetophenone will provide a quantitative measure of the 4-methoxy group's deactivating effect. The rate for 4-methoxyacetophenone is expected to be significantly lower.

-

Protocol: Spectroscopic Characterization

Spectroscopy provides a static snapshot of the electronic environment of the carbonyl group.

4.2.1 Infrared (IR) Spectroscopy: The electron-donating resonance of the 4-methoxy group increases the single-bond character of the C=O bond. This weakens the bond, causing the C=O stretching frequency (νC=O) to appear at a lower wavenumber compared to unsubstituted acetophenone.

-

Methodology:

-

Acquire the IR spectrum of neat acetophenone and solid 4-methoxyacetophenone (e.g., using a KBr pellet or ATR accessory).

-

Record spectra from 4000 cm⁻¹ to 400 cm⁻¹.[11]

-

Identify the sharp, intense absorption band in the 1650-1700 cm⁻¹ region corresponding to the νC=O stretch.

-

-

Expected Outcome: The νC=O for 4-methoxyacetophenone will be at a lower frequency (e.g., ~1675 cm⁻¹) than that of acetophenone (e.g., ~1685 cm⁻¹), confirming reduced double-bond character.

4.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift (δ) of the carbonyl carbon is highly sensitive to its electronic environment. Increased electron density from the 4-methoxy group results in greater shielding of the carbonyl carbon nucleus.

-

Methodology:

-

Prepare solutions of acetophenone and 4-methoxyacetophenone in a deuterated solvent (e.g., CDCl₃).

-

Acquire quantitative ¹³C NMR spectra for each sample.

-